2,4-Dibromo-6-(2-tert-butylhydrazinylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
2,4-Dibromo-6-(2-tert-butylhydrazinylidene)cyclohexa-2,4-dien-1-one is a synthetic organic compound characterized by the presence of bromine atoms and a tert-butylhydrazinylidene group attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions on the cyclohexa-dienone ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-(2-tert-butylhydrazinylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted cyclohexa-dienone derivatives .
Scientific Research Applications
2,4-Dibromo-6-(2-tert-butylhydrazinylidene)cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(2-tert-butylhydrazinylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2,6-Dibromo-4-tert-butylaniline
- 4-Bromo-2,6-di-tert-butylphenol
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one .
Uniqueness
2,4-Dibromo-6-(2-tert-butylhydrazinylidene)cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of the tert-butylhydrazinylidene group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
832077-00-6 |
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Molecular Formula |
C10H12Br2N2O |
Molecular Weight |
336.02 g/mol |
IUPAC Name |
2,4-dibromo-6-(tert-butyldiazenyl)phenol |
InChI |
InChI=1S/C10H12Br2N2O/c1-10(2,3)14-13-8-5-6(11)4-7(12)9(8)15/h4-5,15H,1-3H3 |
InChI Key |
ITCZSZGFTHYKBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)O |
Origin of Product |
United States |
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